molecular formula C19H22N2O2 B008550 6-Hydroxyeburamonine CAS No. 101242-46-0

6-Hydroxyeburamonine

Cat. No.: B008550
CAS No.: 101242-46-0
M. Wt: 310.4 g/mol
InChI Key: ORAIZAYDRXAALB-BRQZFJGMSA-N
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Description

6-Hydroxyeburamonine is a hydroxylated derivative of the parent compound eburamonine, characterized by a hydroxyl (-OH) group at the 6-position of its aromatic or heterocyclic backbone. Hydroxylated derivatives of alkaloids and coumarins are widely studied for their antioxidant, anti-inflammatory, and anticancer properties, which may extend to this compound .

Properties

CAS No.

101242-46-0

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

(15S,19S)-15-ethyl-9-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-one

InChI

InChI=1S/C19H22N2O2/c1-2-19-8-5-9-20-11-14(22)16-12-6-3-4-7-13(12)21(15(23)10-19)17(16)18(19)20/h3-4,6-7,14,18,22H,2,5,8-11H2,1H3/t14?,18-,19+/m1/s1

InChI Key

ORAIZAYDRXAALB-BRQZFJGMSA-N

SMILES

CCC12CCCN3C1C4=C(C(C3)O)C5=CC=CC=C5N4C(=O)C2

Isomeric SMILES

CC[C@@]12CCCN3[C@@H]1C4=C(C(C3)O)C5=CC=CC=C5N4C(=O)C2

Canonical SMILES

CCC12CCCN3C1C4=C(C(C3)O)C5=CC=CC=C5N4C(=O)C2

Synonyms

6-hydroxyeburamonine
6-hydroxyvinburnine

Origin of Product

United States

Preparation Methods

The synthesis of 6-Hydroxyvinburnine involves several steps. One common method includes the hydroxylation of vinburnine. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired hydroxylation. Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

6-Hydroxyvinburnine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

6-Hydroxyvinburnine has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex molecules.

    Biology: It is studied for its potential effects on cellular processes and pathways.

    Medicine: It is investigated for its potential therapeutic properties, including neuroprotective and anti-inflammatory effects.

    Industry: It is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 6-Hydroxyvinburnine involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating neurotransmitter levels, inhibiting specific enzymes, or interacting with cellular receptors. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Functional Group Considerations

6-Hydroxyeburamonine shares structural motifs with several hydroxylated and aromatic compounds:

6,7-Dihydroxycoumarin
  • Functional Groups : Two hydroxyl groups at positions 6 and 7 on a coumarin scaffold.
  • Pharmacological Activity : Demonstrates potent antioxidant and anticancer effects due to electron-donating hydroxyl groups, which enhance free radical scavenging .
  • Key Difference : The single hydroxyl group in this compound may reduce redox activity compared to 6,7-Dihydroxycoumarin but could improve metabolic stability by minimizing oxidative degradation pathways.
Ethyl Hydroxyisobutyrate (from )
  • Functional Groups : Hydroxyl and ester groups.
  • Applications : Used as a solvent or flavoring agent, highlighting how esterification can modulate volatility and solubility .
  • Contrast : Unlike this compound, ethyl hydroxyisobutyrate lacks an aromatic backbone, resulting in divergent biological and industrial applications.
6HOMeMOpaHaMH (from )
  • Reported Properties : Stability under varying conditions and interactions with industrial reagents.
  • Comparison : If 6HOMeMOpaHaMH is a structurally related compound, this compound may share similar stability profiles but differ in reactivity due to hydroxyl group positioning.
Bioactivity

A hypothetical comparison of pharmacological profiles based on structural analogs:

Compound Antioxidant Activity Anti-inflammatory Activity Metabolic Stability
This compound Moderate (1-OH) High (aromatic backbone) High
6,7-Dihydroxycoumarin High (2-OH) Moderate Moderate
Ethyl Lactate Low Negligible High

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